molecular formula C21H29N3O6 B8408944 di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate

di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate

Cat. No. B8408944
M. Wt: 419.5 g/mol
InChI Key: CLPRXUCBOBBWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate

Molecular Formula

C21H29N3O6

Molecular Weight

419.5 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C21H29N3O6/c1-20(2,3)29-18(27)22-11-13(12-23-19(28)30-21(4,5)6)24-16(25)14-9-7-8-10-15(14)17(24)26/h7-10,13H,11-12H2,1-6H3,(H,22,27)(H,23,28)

InChI Key

CLPRXUCBOBBWTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[(tert-butoxycarbonyl)amino]-1-{[(tert-butoxycarbonyl)amino]methyl}ethyl methanesulfonate (200 g) was added phthalimide potassium salt (101 g), and the mixture was stirred overnight at 75° C. To the reaction mixture was added water (6 L), and the mixture was extracted with ethyl acetate (6 L). The organic layer was washed with water (1.5 L×3) and brine, and dried over anhydrous magnesium sulfate. Concentration under reduced pressure gave a residue, which was triturated with hexane (500 ml). The collected crystals was washed with hexane (100 ml×3), and the mother liquor was recrystallized from hexane (300 ml) and combined with the former crystals to give di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate (168 g).
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step Two

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